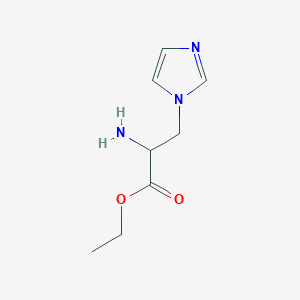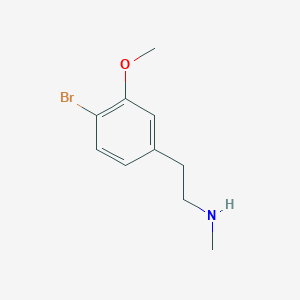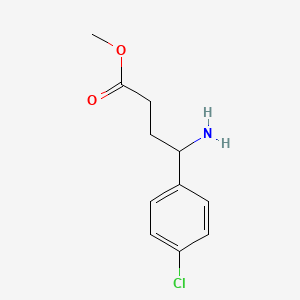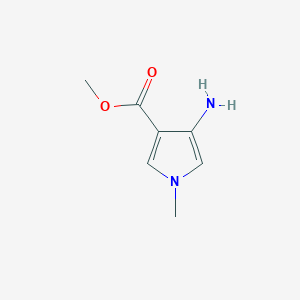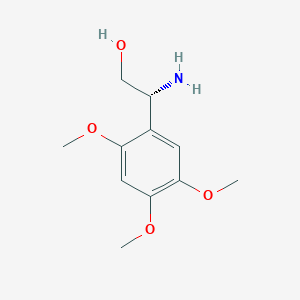
(r)-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C11H17NO4. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the compound can yield various derivatives, depending on the specific reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Introduction of different functional groups on the aromatic ring.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding Studies: It can be used in studies to understand receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly for neurological and psychiatric disorders.
Pharmacological Research: It is used in pharmacological research to study its effects on various biological systems.
Industry:
Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and intermediates.
Material Science:
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels and signaling pathways.
Comparaison Avec Des Composés Similaires
2-Amino-2-(2,4,5-trimethoxyphenyl)ethanol: The non-chiral version of the compound.
2,4,5-Trimethoxyphenethylamine: A structurally related compound with similar aromatic substitution patterns.
2,4,5-Trimethoxyamphetamine: Another related compound with a similar aromatic ring but different side chain.
Uniqueness: ®-2-Amino-2-(2,4,5-trimethoxyphenyl)ethan-1-ol is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can lead to different biological activities and interactions compared to its non-chiral or differently substituted counterparts. Its specific substitution pattern on the aromatic ring also contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,4,5-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(12)6-13/h4-5,8,13H,6,12H2,1-3H3/t8-/m0/s1 |
Clé InChI |
KIVMRYBXFYLBAP-QMMMGPOBSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1[C@H](CO)N)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C(CO)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


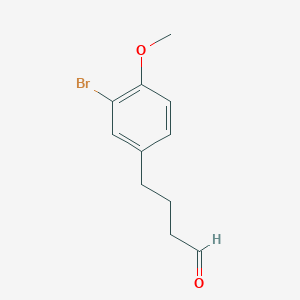
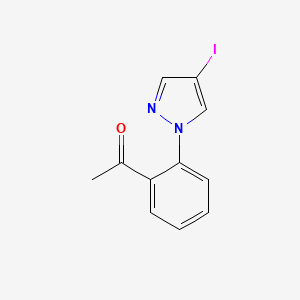
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
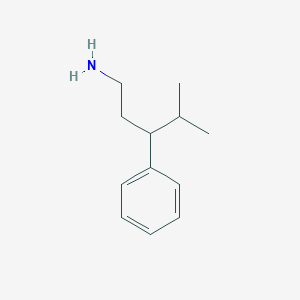




![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
